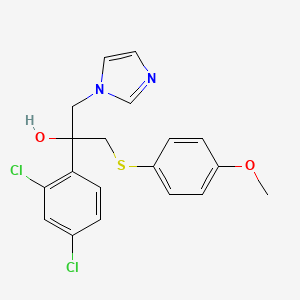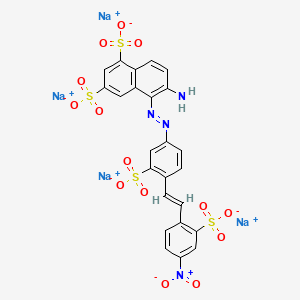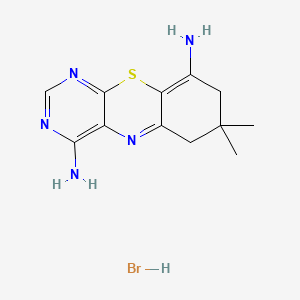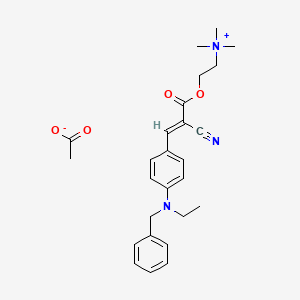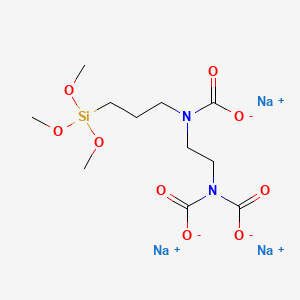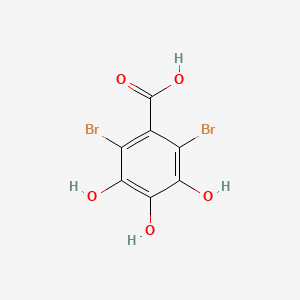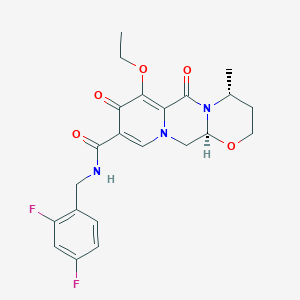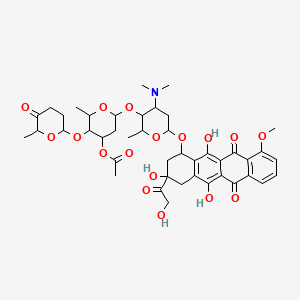
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-8-(hydroxyacetyl)-1-methoxy-6,8,11-trihydroxy-, (8S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-8-(hydroxyacetyl)-1-methoxy-6,8,11-trihydroxy-, (8S-cis)- is a complex chemical compound. It showcases a fascinating structure that incorporates multiple sugar molecules and functional groups. This compound finds its place in various scientific fields, owing to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves intricate multi-step processes, where careful control of conditions is crucial to achieve the desired structure. For example, specific glycosylation techniques might be employed to attach sugar residues to the aglycone core.
Industrial Production Methods
In an industrial setting, the synthesis could scale up, involving robust and efficient methods. High-yield processes ensuring purity and stability of the compound are paramount, utilizing automated reactors and stringent quality controls.
Chemical Reactions Analysis
Types of Reactions This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidative reactions might involve reagents like potassium permanganate or molecular oxygen under catalytic conditions. Reduction could utilize agents like sodium borohydride.
Major Products
From these reactions, the compound can form different derivatives, each potentially exhibiting unique properties or enhanced biological activity.
Scientific Research Applications
5,12-Naphthacenedione derivatives are pivotal in chemistry for studying reaction mechanisms and exploring new synthetic pathways. In biology, they can be used to investigate biochemical processes and interactions. Medical research often focuses on their therapeutic potential, especially in oncology, due to their structural similarity to known anticancer agents.
Mechanism of Action
The compound interacts with cellular components, potentially inhibiting enzymes or interfering with nucleic acid functions. Its mechanism can involve binding to DNA, disrupting transcription processes, and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Compared to other anthracycline antibiotics, this compound shows unique sugar modifications that could enhance its biological activity and reduce side effects. Similar compounds include daunorubicin and doxorubicin, but the distinctive modifications in our compound might offer novel therapeutic advantages.
This compound's unique structure and diverse reactivity make it a subject of extensive scientific exploration, highlighting its potential in various research domains. Where do you think it could make the biggest impact?
Properties
CAS No. |
81975-90-8 |
|---|---|
Molecular Formula |
C43H53NO17 |
Molecular Weight |
855.9 g/mol |
IUPAC Name |
[6-[4-(dimethylamino)-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C43H53NO17/c1-18-25(47)11-12-30(55-18)60-42-20(3)57-32(14-27(42)58-21(4)46)61-41-19(2)56-31(13-24(41)44(5)6)59-28-16-43(53,29(48)17-45)15-23-34(28)40(52)36-35(38(23)50)37(49)22-9-8-10-26(54-7)33(22)39(36)51/h8-10,18-20,24,27-28,30-32,41-42,45,50,52-53H,11-17H2,1-7H3 |
InChI Key |
UFHHNCQNHSEUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


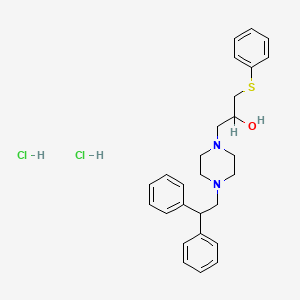
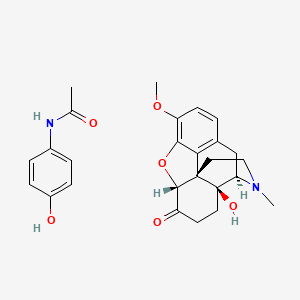
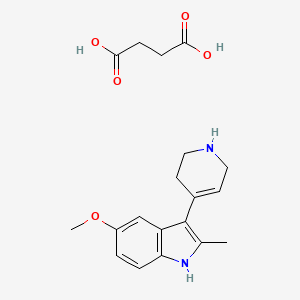
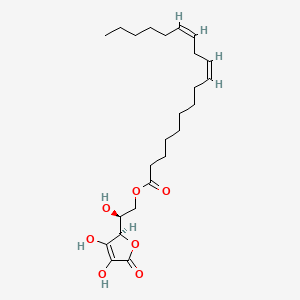
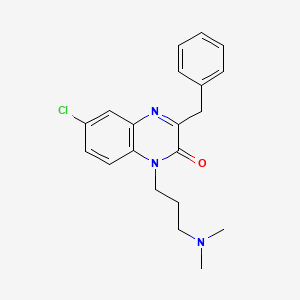
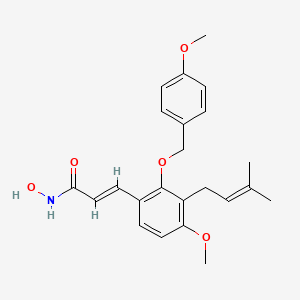
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
